ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
The synthesis of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the thiophene ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiophene ring.
Introduction of the benzoyl group: The 4-tert-butylbenzoyl group is introduced through a reaction with a suitable benzoyl chloride derivative.
Addition of the ethoxy and methoxy groups: These groups are added through nucleophilic substitution reactions using ethoxy and methoxy reagents.
Final esterification: The carboxylate group is esterified using ethanol under acidic or basic conditions to form the final ethyl ester.
Industrial production methods would involve scaling up these reactions, optimizing conditions for yield and purity, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy, methoxy, or iodine positions, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-iodo-4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate: Differing only in the position of the methoxy group.
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-chloro-5-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate: Substituting iodine with chlorine.
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxamide: Replacing the ester group with an amide group.
These comparisons highlight the uniqueness of the compound in terms of its specific functional groups and their positions, which influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C28H30INO6S |
---|---|
Molekulargewicht |
635.5 g/mol |
IUPAC-Name |
ethyl (5Z)-2-(4-tert-butylbenzoyl)imino-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C28H30INO6S/c1-7-35-24-19(29)13-16(14-20(24)34-6)15-21-23(31)22(27(33)36-8-2)26(37-21)30-25(32)17-9-11-18(12-10-17)28(3,4)5/h9-15,31H,7-8H2,1-6H3/b21-15-,30-26? |
InChI-Schlüssel |
XKTJLWFTDFZRBK-MTVXWVNASA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1I)/C=C\2/C(=C(C(=NC(=O)C3=CC=C(C=C3)C(C)(C)C)S2)C(=O)OCC)O)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1I)C=C2C(=C(C(=NC(=O)C3=CC=C(C=C3)C(C)(C)C)S2)C(=O)OCC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.